N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide
Description
Bond Lengths and Angles (Selected Values)
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C-S (sulfonamide) | 1.76 | |
| N=S=O | 119° | |
| Thiazole C-N-C | 122° |
The thiazole ring adopts a planar conformation, stabilized by conjugation between the sulfur atom and adjacent double bonds. The phenylimino group forms a dihedral angle of 15–20° with the thiazole plane, minimizing steric clashes with the ethyl substituent.
Conformational flexibility arises from:
- Rotation around the C4-C(thiazole) bond of the benzene-thiazole linkage.
- Torsional adjustments in the N,N-diethylsulfonamide moiety.
Notably, intramolecular hydrogen bonding between the sulfonamide oxygen and thiazole nitrogen (O···N distance: 2.89 Å ) restricts free rotation.
Crystallographic Data and X-Ray Diffraction Studies
Single-crystal X-ray diffraction of analogous compounds provides insights into packing patterns and lattice parameters:
Crystallographic Parameters (Representative)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.34 Å |
| b = 7.89 Å | |
| c = 15.67 Å | |
| β angle | 102.3° |
| Z | 4 |
The sulfonamide oxygen atoms participate in intermolecular hydrogen bonds with adjacent NH groups (N-H···O = 2.12 Å ), forming a zigzag chain along the b-axis. The thiazole ring’s planarity facilitates π-π stacking interactions between phenyl groups (centroid distance: 3.48 Å ).
Tautomeric Behavior of Phenylimino-Thiazol Moiety
The 2-phenylimino-thiazol group exhibits tautomerism between amino and imino forms:
$$
\text{Thiazol-2-imine} \rightleftharpoons \text{Thiazol-2-amine}
$$
X-ray studies of related compounds confirm the dominance of the imino tautomer in the solid state, stabilized by:
In solution, NMR data suggest a 85:15 equilibrium favoring the imino form at 298 K. Substituents like the 4-chlorophenyl group shift this equilibrium by altering electron density.
Tautomeric Energy Differences (DFT Calculations)
| Tautomer | ΔG (kcal/mol) |
|---|---|
| Imino | 0.0 |
| Amino | +1.8 |
The energy barrier for tautomerization is 12.3 kcal/mol , indicating limited interconversion at physiological temperatures.
Properties
CAS No. |
7026-94-0 |
|---|---|
Molecular Formula |
C21H25N3O2S2 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H25N3O2S2/c1-4-23(5-2)28(25,26)19-14-12-17(13-15-19)20-16-27-21(24(20)6-3)22-18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3 |
InChI Key |
JZXMMJCNJBVQCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Formation
The thiazole ring is constructed using a modified Hantzsch reaction. Ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate serves as a key intermediate, synthesized via cyclization of thiourea with ethyl α-bromoketone derivatives.
Procedure :
-
Thiourea Derivative Preparation :
-
Cyclization :
Introduction of the Phenylimino Group
The 2-position imino group is installed via Schiff base formation:
-
Condensation Reaction :
Synthesis of N,N-Diethylbenzenesulfonamide
Sulfonation of 4-Aminobenzenesulfonyl Chloride
The benzenesulfonamide group is prepared through sulfonation and subsequent alkylation:
-
Sulfonyl Chloride Synthesis :
-
Diethylamine Alkylation :
Coupling of Thiazole and Sulfonamide Moieties
Nucleophilic Aromatic Substitution
The final assembly involves coupling the thiazole imine with the sulfonamide via nucleophilic substitution:
-
Reaction Conditions :
-
Combine equimolar quantities of 3-ethyl-2-phenylimino-1,3-thiazol-4-yl bromide and N,N-diethyl-4-aminobenzenesulfonamide in DMF.
-
Add KCO as base and heat at 100°C for 12 hours under nitrogen.
-
-
Purification :
Optimization and Challenges
Regioselectivity in Thiazole Formation
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N,N-Diethyl-4-[2-((2E)-2-(2-Furylmethylidene)hydrazinyl)-1,3-thiazol-4-yl]benzenesulfonamide
- Structure: Differs by replacing the phenylimino group with a furylmethylidene-hydrazinyl substituent.
- Molecular weight: 412.55 g/mol (C₁₈H₂₀N₄O₃S₂) .
- Activity : Hydrazine-linked derivatives often exhibit antimicrobial or anticancer properties, though specific data for this compound are unavailable.
3-[2-(1H-Indol-3-yl)-1,3-Thiazol-4-yl)-1H-7-Azaindoles
- Structure: Features an indole-azaindole system fused to the thiazole, unlike the phenylimino substitution in the target compound.
- Activity : Demonstrated potent anticancer effects against diffuse malignant peritoneal mesothelioma (DMPM) cells via CDK1 inhibition and apoptosis induction . This highlights the role of thiazole heterocycles in targeting kinase pathways.
Piperazinyl and Morpholinyl Benzenesulfonamides
N,N-Diethyl-4-Piperazin-1-yl-benzenesulfonamide
- Structure : Replaces the thiazole ring with a piperazine group.
- Properties : Lower molecular weight (297.42 g/mol, C₁₄H₂₃N₃O₂S) and higher solubility due to the piperazine’s basicity. Boiling point: 464.1°C .
- Activity : Piperazine derivatives are often explored for CNS-targeting applications (e.g., antipsychotics), suggesting divergent therapeutic uses compared to thiazole-containing analogues.
3-Amino-N,N-Diethyl-4-Morpholin-4-yl-benzenesulfonamide
- Structure: Substitutes the thiazole with a morpholine ring and adds an amino group at position 3.
- Molecular weight: 313.42 g/mol (C₁₃H₂₁N₃O₃S) .
Anti-Inflammatory and Analgesic Benzenesulfonamides
Compounds A and C (from )
- Structure : Unspecified benzenesulfonamides with demonstrated anti-inflammatory and analgesic effects.
- Activity : Comparable to diclofenac and indomethacin in vivo, likely via COX-2 inhibition or prostaglandin modulation. Docking studies suggest strong target affinity .
- Comparison: The target compound’s phenylimino-thiazole group may mimic the aromatic pharmacophores of these reference drugs, but its efficacy remains unverified.
Antimicrobial Sulfonamides
Sulfathiazole and Sulfamethizole
- Structure: Classical sulfonamide antibiotics with aminothiazole substituents.
- Activity: Broad-spectrum antimicrobial action via dihydropteroate synthase inhibition. The target compound lacks the 4-aminobenzenesulfonamide motif critical for this mechanism .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₁H₂₄N₄O₂S₂ | 452.58 | 3-Ethyl-2-phenylimino-thiazole |
| N,N-Diethyl-4-(furylmethylidene-thiazole) | C₁₈H₂₀N₄O₃S₂ | 412.55 | Furylmethylidene-hydrazinyl-thiazole |
| N,N-Diethyl-4-piperazin-1-yl | C₁₄H₂₃N₃O₂S | 297.42 | Piperazine |
Biological Activity
N,N-diethyl-4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁N₃O₂S |
| Molecular Weight | 345.54 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis typically involves multi-step reactions leading to the formation of the thiazole ring and the sulfonamide group. These steps include:
- Formation of Thiazole Ring : This can be achieved through condensation reactions involving thioamides and α-halo ketones.
- Introduction of Sulfonamide Group : This is accomplished by reacting the thiazole derivative with sulfonyl chloride in the presence of a base.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Antimicrobial Activity : It interacts with bacterial membranes or specific metabolic pathways, leading to bacterial cell death.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro tests on various cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) revealed significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF7 | 5.0 | 10.0 |
| HeLa | 7.5 | 15.0 |
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria:
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in mice models bearing tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of E. coli. The study found that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
